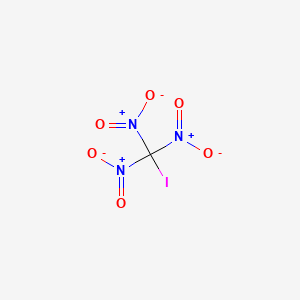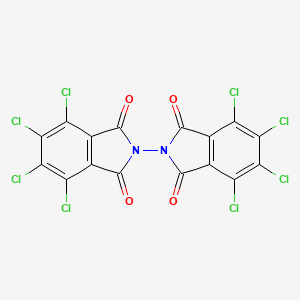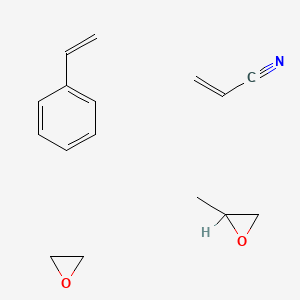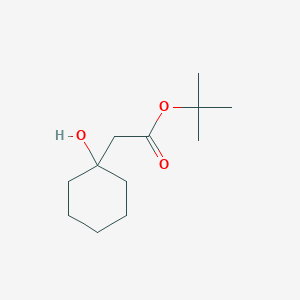
1,1-Dimethyl-but-2-ynyl-ammonium; chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-but-2-ynyl-ammonium; chloride is a quaternary ammonium compound characterized by its unique structure, which includes a but-2-ynyl group substituted with two methyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-but-2-ynyl-ammonium; chloride typically involves the alkylation of an appropriate amine with a but-2-yne derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include alkyl halides and tertiary amines, with the reaction often facilitated by a suitable solvent and catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-but-2-ynyl-ammonium; chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various organic nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium salts.
Applications De Recherche Scientifique
1,1-Dimethyl-but-2-ynyl-ammonium; chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-but-2-ynyl-ammonium; chloride exerts its effects involves its interaction with specific molecular targets. The positively charged ammonium group allows it to interact with negatively charged sites on biological molecules, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Didecyldimethylammonium chloride: Known for its disinfectant properties.
Dimethyldiallylammonium chloride: Used in water treatment and as a flocculant.
Trimethylstearylammonium chloride: Utilized in personal care products and as a surfactant.
Uniqueness: 1,1-Dimethyl-but-2-ynyl-ammonium; chloride stands out due to its unique but-2-ynyl structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
2-methylpent-3-yn-2-ylazanium;chloride |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H |
Clé InChI |
YTAGYALRXGSLCR-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C)(C)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)

![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)







![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
